molecular formula C7H11BrF2 B1374703 2-(2-Bromoethyl)-1,1-difluorocyclopentane CAS No. 2098027-87-1

2-(2-Bromoethyl)-1,1-difluorocyclopentane

Cat. No.: B1374703
CAS No.: 2098027-87-1
M. Wt: 213.06 g/mol
InChI Key: MLRUHYNGXBPAQE-UHFFFAOYSA-N
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Description

2-(2-Bromoethyl)-1,1-difluorocyclopentane is an organic compound characterized by the presence of a bromoethyl group and two fluorine atoms attached to a cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromoethyl)-1,1-difluorocyclopentane typically involves the reaction of 1,1-difluorocyclopentane with 2-bromoethanol under specific conditions. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the bromoethyl group. The reaction conditions, including temperature and reaction time, are optimized to achieve a high yield of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and high efficiency. The use of advanced purification techniques, such as distillation and chromatography, further enhances the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromoethyl)-1,1-difluorocyclopentane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(2-Bromoethyl)-1,1-difluorocyclopentane involves its interaction with specific molecular targets and pathways. The bromoethyl group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, thereby exerting its effects on biological systems .

Properties

IUPAC Name

2-(2-bromoethyl)-1,1-difluorocyclopentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrF2/c8-5-3-6-2-1-4-7(6,9)10/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLRUHYNGXBPAQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)(F)F)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-Bromoethyl)-1,1-difluorocyclopentane
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2-(2-Bromoethyl)-1,1-difluorocyclopentane
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2-(2-Bromoethyl)-1,1-difluorocyclopentane
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Reactant of Route 6
2-(2-Bromoethyl)-1,1-difluorocyclopentane

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